molecular formula C18H14ClN3O B8482222 {2-[(3-Aminopyridin-2-yl)amino]phenyl}(3-chlorophenyl)methanone CAS No. 83166-05-6

{2-[(3-Aminopyridin-2-yl)amino]phenyl}(3-chlorophenyl)methanone

Cat. No.: B8482222
CAS No.: 83166-05-6
M. Wt: 323.8 g/mol
InChI Key: OJNKGLCGQGJFRJ-UHFFFAOYSA-N
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Description

{2-[(3-Aminopyridin-2-yl)amino]phenyl}(3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C18H14ClN3O and its molecular weight is 323.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

83166-05-6

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

[2-[(3-aminopyridin-2-yl)amino]phenyl]-(3-chlorophenyl)methanone

InChI

InChI=1S/C18H14ClN3O/c19-13-6-3-5-12(11-13)17(23)14-7-1-2-9-16(14)22-18-15(20)8-4-10-21-18/h1-11H,20H2,(H,21,22)

InChI Key

OJNKGLCGQGJFRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)NC3=C(C=CC=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 35 g (0.152 mole) of 2-amino-3'-chlorobenzophenone and 23.4 g (0.182 mole) of 3-amino-2-chloropyridine was heated at 180° C. for 2 hr. The hot melt was allowed to cool to 110° C., after which 100 ml of hot toluene was added dropwise with vigorous stirring. The mixture was allowed to cool while stirring to 30° C. and 50 ml of methylene chloride was added. After stirring for an additional 1/2 hour, the mixture was filtered and the filter cake suspended in methylene chloride with stirring for 1/2 hr and methylene chloride was separated by filtration. The filter cake containing the product (25.4 g) was partially dissolved in hot methanol (total volume 150 ml) and 50% aqueous sodium hydroxide was added until the mixture was basic. Ice water was added and the solution was extracted with methylene chloride. This methylene chloride extract was washed with water and dried over magnesium sulfate and evaporated to dryness. The residue was dissolved in isopropyl alcohol and boiled with charcoal. The mixture was filtered, reduced in volume to give a first crop of crystals weighing 16 g (33%). A portion of the crystals was recrystallized from isopropyl alcohol to give a brick red solid melting 119°-120° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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